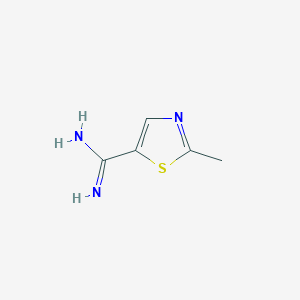

2-Methylthiazole-5-carboxamidine

描述

Historical Context and Evolution of Thiazole (B1198619) Core Research

The journey into the chemistry of thiazoles began in the late 19th century, with the Hantzsch thiazole synthesis, first reported in 1887, marking a pivotal moment. This method, involving the reaction of α-haloketones with thioamides, provided a versatile and fundamental route to the thiazole ring system that is still in use today. pharmaguideline.com Over the decades, other synthetic methodologies were developed, including the Cook-Heilbron and Gabriel syntheses, which expanded the accessibility and diversity of thiazole derivatives. pharmaguideline.com

The discovery of the thiazole ring in natural products, most notably in thiamine (B1217682) (Vitamin B1), catalyzed a surge of interest in its biological significance. mdpi.com This led to extensive research into the synthesis and properties of a vast array of thiazole-containing compounds, solidifying the thiazole core as a privileged scaffold in medicinal chemistry.

Academic Significance of the Thiazole Moiety in Heterocyclic Systems

The thiazole ring is a five-membered heterocyclic and aromatic compound, a feature that imparts it with unique electronic properties and reactivity. mdpi.com Its structure allows for various types of chemical interactions, making it a versatile building block in the design of new molecules. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the sulfur atom can participate in other non-covalent interactions, and the ring itself can engage in π-stacking.

This unique combination of properties has led to the incorporation of the thiazole moiety into numerous biologically active compounds and approved drugs. mdpi.com These include antimicrobial agents like sulfathiazole, anticancer drugs such as dasatinib, and agents for treating metabolic disorders. mdpi.com The academic interest in thiazoles is thus driven by their proven track record in modulating biological systems and their potential for further therapeutic applications. nih.govnih.gov

Table 1: Physicochemical Properties of the Thiazole Ring and a Related Precursor

| Property | Thiazole | 2-Methylthiazole-5-carboxylic acid |

| Molecular Formula | C₃H₃NS | C₅H₅NO₂S |

| Molar Mass | 85.12 g/mol | 143.16 g/mol |

| Appearance | Colorless to pale yellow liquid | White to almost white crystalline powder |

| Boiling Point | 116-118 °C | Not Applicable |

| Melting Point | Not Applicable | 209 - 213 °C |

| Acidity (pKa) | ~2.5 (of conjugate acid) | Data not widely available |

Data sourced from various chemical databases and literature. chemimpex.comnih.gov

Research Trajectories for Thiazole-5-Substituted Analogues

The substitution pattern on the thiazole ring plays a crucial role in determining the biological activity and physical properties of the resulting molecule. While 2,4-disubstituted thiazoles are common in many clinically used drugs, there has been a growing interest in exploring the potential of other substitution patterns, including the 2,5-disubstituted and 2,4,5-trisubstituted analogues.

Specifically, the 5-position of the thiazole ring has been a target for a variety of functional groups to modulate the electronic and steric properties of the molecule. Research into thiazole-5-carboxamide (B1230067) derivatives, for instance, has yielded compounds with promising anticancer and antimicrobial activities. nih.govmdpi.com The synthesis of these analogues often starts from a corresponding thiazole-5-carboxylate ester, which is then converted to the desired amide. nih.govsemanticscholar.org These studies highlight a clear research trajectory focused on leveraging the 5-position as a key point for structural diversification and optimization of biological activity.

Overview of Research Motivations for 2-Methylthiazole-5-carboxamidine

While direct research on this compound is limited, the motivation for its synthesis can be inferred from established principles in medicinal chemistry. The 2-methyl group is a common feature in many active thiazole derivatives. The primary interest, however, lies in the carboxamidine functional group at the 5-position.

Carboxamidines are strongly basic functional groups and are often considered bioisosteres of carboxylic acids or amides. A bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties while retaining its desired biological activity. By replacing a carboxylate or amide with a carboxamidine, medicinal chemists can introduce a positive charge at physiological pH, which can lead to new or enhanced interactions with biological targets, such as enzymes or receptors. This can, in turn, affect the molecule's potency, selectivity, and pharmacokinetic profile.

Therefore, the primary research motivation for synthesizing this compound would likely be to explore its potential as a novel therapeutic agent. The combination of the proven 2-methylthiazole (B1294427) scaffold with the unique properties of the carboxamidine group presents a logical step in the ongoing quest for new and effective drugs based on the versatile thiazole core.

Structure

3D Structure

属性

分子式 |

C5H7N3S |

|---|---|

分子量 |

141.2 g/mol |

IUPAC 名称 |

2-methyl-1,3-thiazole-5-carboximidamide |

InChI |

InChI=1S/C5H7N3S/c1-3-8-2-4(9-3)5(6)7/h2H,1H3,(H3,6,7) |

InChI 键 |

RFFIYXBSLAOXSP-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(S1)C(=N)N |

规范 SMILES |

CC1=NC=C(S1)C(=N)N |

产品来源 |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Methylthiazole 5 Carboxamidine

Reactivity Profiling of the Carboxamidine Functional Group

The carboxamidine moiety is a highly basic and nucleophilic functional group, which largely dictates the reactivity of 2-methylthiazole-5-carboxamidine. The lone pairs on both nitrogen atoms contribute to its ability to act as a potent nucleophile and a strong base.

The reactivity of the carboxamidine group can be summarized as follows:

N-Functionalization: The nitrogen atoms of the carboxamidine group are readily susceptible to electrophilic attack. Reactions with alkylating and acylating agents can lead to the formation of N-substituted derivatives. The degree of substitution can be controlled by the reaction conditions and the stoichiometry of the electrophile.

Cyclization Reactions: The bifunctional nature of the carboxamidine group, possessing two nucleophilic nitrogen atoms, makes it an excellent precursor for the synthesis of various heterocyclic systems. For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of condensed imidazole (B134444) rings. acs.orgrsc.org Similarly, reactions with other bifunctional electrophiles can be employed to construct diverse five- and six-membered heterocyclic rings.

Guanidinylation Agent: Carboxamidines can act as reagents for the guanylation of amines, a transformation of significant importance in peptide and medicinal chemistry. rsc.org

The table below illustrates the general reactivity of the carboxamidine functional group with various electrophiles.

| Reagent Type | Product Type | General Reaction Conditions |

| Alkyl Halides | N-Alkyl Carboxamidines | Base, various solvents |

| Acyl Halides/Anhydrides | N-Acyl Carboxamidines | Base, aprotic solvents |

| Isocyanates/Isothiocyanates | Substituted Ureas/Thioureas | Aprotic solvents |

| 1,2-Dicarbonyl Compounds | Fused Imidazoles | Acid or base catalysis |

| 1,3-Dicarbonyl Compounds | Pyrimidine (B1678525) Derivatives | Acid or base catalysis |

Influence of Substituents on the Thiazole (B1198619) Ring Reactivity

The thiazole ring in this compound is an electron-rich aromatic system. The reactivity of the ring towards electrophilic or nucleophilic attack is modulated by the electronic effects of the 2-methyl and 5-carboxamidine substituents.

2-Methyl Group: The methyl group at the C2 position is an electron-donating group through an inductive effect. This increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack.

5-Carboxamidine Group: The carboxamidine group at the C5 position is a strongly electron-withdrawing group, particularly when protonated. This deactivates the thiazole ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, especially at the C4 position.

The C4-H bond of the thiazole ring is the most likely site for deprotonation and subsequent functionalization due to the influence of the adjacent sulfur atom and the electron-withdrawing carboxamidine group. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of thiazole rings. kfupm.edu.sarsc.orgresearchgate.net

Diverse Chemical Modifications of the this compound Core

The presence of multiple reactive sites in this compound allows for a variety of chemical modifications to generate a library of derivatives with diverse properties.

Key modification strategies include:

N-Substitution of the Carboxamidine: As previously mentioned, the nitrogen atoms of the carboxamidine can be functionalized with a wide range of electrophiles to introduce different substituents. This is a common strategy to modulate the basicity, lipophilicity, and biological activity of the molecule.

C-H Functionalization of the Thiazole Ring: The C4-H bond is a prime target for functionalization via metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkyl groups at this position, expanding the structural diversity of the core molecule. kfupm.edu.sarsc.org

Modification of the Methyl Group: While less common, the methyl group at the C2 position can potentially be functionalized through radical-mediated reactions or by initial conversion to a more reactive group.

The following table summarizes potential derivatization strategies for the this compound core.

| Position | Reaction Type | Potential Reagents | Resulting Moiety |

| Carboxamidine-N | Acylation | Acyl chlorides, Anhydrides | N-Acyl amidine |

| Carboxamidine-N | Alkylation | Alkyl halides | N-Alkyl amidine |

| Thiazole C4-H | Arylation | Aryl halides (Pd-catalyzed) | 4-Aryl-2-methylthiazole |

| Thiazole C4-H | Alkenylation | Alkenyl halides (Pd-catalyzed) | 4-Alkenyl-2-methylthiazole |

Construction of Hybrid Molecules Incorporating the this compound Motif

Hybrid molecules, which combine two or more pharmacophores into a single entity, are a significant area of drug discovery. The this compound motif can serve as a versatile building block for the construction of such hybrids.

Strategies for constructing hybrid molecules include:

Linkage through the Carboxamidine Group: The carboxamidine functionality can be used to link to another molecular scaffold. For example, acylation with a carboxylic acid derivative of another bioactive molecule would form a stable amide linkage.

Linkage through the Thiazole Ring: C-H activation at the C4 position provides a direct method to append other cyclic or acyclic structures.

Formation of Fused Ring Systems: The carboxamidine group can be used to construct fused heterocyclic systems, thereby creating rigid and conformationally constrained hybrid molecules. For instance, reaction with a β-ketoester could lead to a fused pyrimidine ring.

The synthesis of thiazolyl-pyrazoline hybrids has been reported through the reaction of a thiocarbamoyl pyrazole (B372694) derivative with phenacyl bromides, showcasing a successful strategy for creating thiazole-based hybrid structures. nih.gov

Exploration of Novel Reaction Pathways and Transformations

The unique structural features of this compound open avenues for the exploration of novel and efficient synthetic methodologies.

Potential areas for future research include:

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could enable novel C-H functionalization and cross-coupling reactions under mild conditions, offering an alternative to traditional metal-catalyzed methods.

Flow Chemistry: The implementation of continuous flow technologies could allow for safer and more efficient synthesis of derivatives, particularly for reactions involving hazardous reagents or intermediates.

Multi-component Reactions: The development of one-pot, multi-component reactions involving this compound as a key component would provide rapid access to complex molecular architectures. Novel amidines have been synthesized via one-pot three-component reactions, highlighting the potential of this approach. nih.govfrontiersin.org

Enzymatic Transformations: Biocatalysis using engineered enzymes could offer highly selective and environmentally friendly methods for the derivatization of the this compound core.

By exploring these modern synthetic strategies, the full potential of this compound as a versatile synthetic platform can be realized, leading to the discovery of new molecules with valuable applications.

Computational and Theoretical Investigations of 2 Methylthiazole 5 Carboxamidine and Its Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules. For 2-Methylthiazole-5-carboxamidine and its analogues, these studies reveal details about their electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. nih.govscholars.directbohrium.com For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), help in understanding their conformational analysis and structural stability. dergipark.org.trdergipark.org.tr For instance, studies on thiazole-5-carboxylic acid, a related structure, identified multiple conformers and their relative energies, revealing that the planar conformations are more stable. dergipark.org.trdergipark.org.tr The method has also been successfully used to reproduce experimental data, such as X-ray diffraction results, with high accuracy. nih.gov

| Parameter | Description | Significance in DFT Studies |

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts the three-dimensional structure of the molecule. |

| Vibrational Frequencies | The frequencies at which the molecule vibrates. | Correlates with experimental infrared and Raman spectra for structural confirmation. |

| Electronic Properties | Includes dipole moment, polarizability, and electrostatic potential. | Provides insights into the molecule's reactivity and intermolecular interactions. |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For thiazole derivatives, FMO analysis helps in predicting their chemical behavior. researchgate.netresearchgate.net The distribution and energy of these orbitals can be visualized to identify the most probable sites for electrophilic and nucleophilic attack. This analysis is critical in designing molecules with specific reactivity profiles for applications such as drug development or materials science. youtube.comyoutube.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable tools in modern drug discovery and design, providing a virtual means to predict how a molecule might interact with a biological target.

Ligand-Based Computational Approaches

Ligand-based computational approaches are utilized when the three-dimensional structure of the target protein is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For thiazole derivatives, these approaches can be used to build models that predict the activity of new, unsynthesized compounds based on the known activities of a set of similar molecules.

Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial for understanding the binding mode and affinity of potential drug candidates. nih.govnih.gov In the context of this compound analogues, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a target protein. nih.govmdpi.com For example, docking simulations of thiazole derivatives as potential enzyme inhibitors have revealed specific binding modes that explain their inhibitory activity. nih.gov Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.govnih.govyoutube.com

| Simulation Type | Purpose | Key Outputs |

| Molecular Docking | Predicts the binding conformation and affinity of a ligand to a receptor. | Binding energy (kcal/mol), interacting amino acid residues, hydrogen bond distances. mdpi.com |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), binding free energy. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their known activities. nih.govderpharmachemica.com

For derivatives of thiazoles, QSAR studies have been employed to predict their biological activities, such as anti-inflammatory or antimicrobial effects. nih.govderpharmachemica.com These models use descriptors derived from calculations, which can include electronic, steric, and hydrophobic parameters. scholars.directresearchgate.net A statistically robust QSAR model can be a powerful tool for predicting the activity of novel compounds, thereby guiding the synthesis of more potent analogues and reducing the need for extensive experimental screening. scholars.directnih.govderpharmachemica.com The quality of a QSAR model is often assessed by its correlation coefficient (R²) and cross-validation coefficient (Q²). scholars.direct

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D shape and electrostatic properties. Although no specific CoMFA studies on this compound have been identified, research on other thiazole derivatives highlights the utility of this approach.

For instance, a study on a series of thiazole-based α-glucosidase inhibitors developed CoMFA models to understand the structural requirements for their inhibitory activity. nih.gov The resulting models demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their biological potency. nih.gov The steric fields indicated that bulky substituents at certain positions could enhance or diminish activity, while the electrostatic fields highlighted the importance of electron-donating or electron-withdrawing groups in specific regions of the molecule for optimal interaction with the target enzyme. nih.gov

A hypothetical CoMFA study on a series of this compound analogues would likely involve aligning the compounds based on the common thiazole scaffold. The analysis would then generate contour maps indicating regions where modifications to the steric and electrostatic properties would be predicted to improve biological activity.

| Study Subject | q² | r² | SEE | F value | Steric Contribution | Electrostatic Contribution | Reference |

| α-Glucosidase Inhibitors | 0.787 | 0.819 | 0.041 | 1316.074 | 50.7% | 49.3% | nih.gov |

This table presents data from a study on thiazole-based α-glucosidase inhibitors to illustrate typical CoMFA results.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the intermolecular interactions governing biological activity.

Several studies on thiazole derivatives have successfully employed CoMSIA to derive robust predictive models. For example, a comparative study on thiazole derivatives as Succinate Dehydrogenase Inhibitors (SDHI) utilized CoMSIA to elucidate the key structural features for inhibitory activity. imist.maresearchgate.netimist.ma The resulting model showed high predictive power, with the contour maps indicating that specific substitutions influencing hydrophobicity and hydrogen bonding capacity were crucial for enhancing potency. imist.maresearchgate.netimist.ma

In another study on thiazole-based α-glucosidase inhibitors, the CoMSIA model provided insights into the contributions of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov The analysis revealed that a combination of these factors was responsible for the observed biological activity, with electrostatic and hydrogen bonding interactions playing a significant role. nih.gov

For this compound analogues, a CoMSIA study would be invaluable in guiding the design of new derivatives with improved properties by providing detailed insights into the preferred physicochemical properties at different positions of the molecule.

| Study Subject | q² | r² | r²test | Steric | Electrostatic | Hydrophobic | H-bond Donor | H-bond Acceptor | Reference |

| SDHI Inhibitors | 0.614 | 0.957 | 0.80 | ✓ | ✓ | ✓ | ✓ | ✓ | imist.maresearchgate.netimist.ma |

| α-Glucosidase Inhibitors | 0.805 | 0.833 | 0.990 | 15.1% | 26.8% | 22.3% | 23.4% | 12.4% | nih.gov |

This table presents data from studies on different series of thiazole derivatives to illustrate typical CoMSIA results. The checkmarks indicate that the field was included in the final model.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. While specific studies on this compound are lacking, research on closely related compounds provides valuable insights.

MD simulations have been employed to study the interaction of various thiazole derivatives with biological targets. For example, MD simulations were used to investigate the binding of thiazole-coumarin and thiazole-triazole conjugates to the Mpro and ACE2 receptors of SARS-CoV-2, confirming the stability of the docked complexes. nih.gov In another study, MD simulations of pincer-type Pt(II) complexes containing a benzo[d]thiazole fragment highlighted the importance of solvent effects and protein flexibility in determining binding affinity, which are not fully captured by static docking studies. indexcopernicus.com

For this compound, MD simulations could be used to study its behavior in different environments, such as in aqueous solution or within a protein binding site. This would provide information on its conformational flexibility, hydration, and the stability of its interactions with biological macromolecules.

Theoretical Mechanistic Studies of Reactions Involving the Compound

Theoretical mechanistic studies are crucial for understanding the reactivity of a compound and the pathways of its chemical transformations. Although no specific theoretical studies on the reaction mechanisms of this compound have been reported, research on the reactivity of the thiazole ring and its derivatives offers a basis for prediction.

The thiazole ring can participate in various reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and metal-catalyzed cross-coupling reactions. mdpi.com Theoretical studies on the oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals have detailed the complex, multi-stage mechanism involving initial radical attack, interaction with molecular oxygen and nitrogen oxides, and subsequent rearrangements to form the final products. nih.gov This study highlights the intricate pathways that can be elucidated through computational chemistry. nih.gov

A theoretical investigation into the reaction of a 2-silylthiazole with formaldehyde (B43269) predicted a novel termolecular mechanism, showcasing the power of computational methods to uncover unexpected reaction pathways. researchgate.net

For this compound, theoretical mechanistic studies could be employed to investigate a variety of potential reactions. For example, the reactivity of the carboxamidine group, the thiazole ring nitrogens and carbons towards different reagents could be computationally modeled. Such studies would calculate transition state energies and reaction energy profiles to predict the most likely reaction products and to understand the factors controlling the reaction's feasibility and selectivity.

Role As a Chemical Building Block and Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

While direct literature examples detailing the use of 2-Methylthiazole-5-carboxamidine as a starting material are not extensively documented, its role as a key precursor can be inferred from well-established synthetic methodologies. The compound is logically synthesized from precursors such as 2-methylthiazole-5-carboxylic acid or its nitrile derivative, 2-methylthiazole-5-carbonitrile. chemimpex.comavantorsciences.com The Pinner reaction, a classic method, allows for the conversion of nitriles into imino ester salts, which can subsequently react with ammonia (B1221849) to furnish the desired carboxamidine. wikipedia.orgorganic-chemistry.org

Once formed, this compound serves as a versatile synthon. The carboxamidine group is a bioisostere for other functional groups and can participate in a variety of chemical transformations. For instance, it can act as a dinucleophile in cyclization reactions to form other heterocyclic systems, such as pyrimidines or triazines. This reactivity is analogous to the well-documented use of related 2-methylthiazole-5-carboxylic acid derivatives in the synthesis of complex, biologically active molecules. chemimpex.comnih.gov The presence of the 2-methyl group on the thiazole (B1198619) ring can also influence the reactivity and conformational preferences of the molecule, a factor that can be exploited in stereoselective synthesis.

The table below illustrates potential synthetic transformations starting from this compound, leading to more complex molecular structures.

| Starting Material | Reagent/Condition | Product Type | Potential Application Area |

| This compound | 1,3-Dicarbonyl Compound | Substituted Pyrimidine (B1678525) | Medicinal Chemistry |

| This compound | Orthoesters | Substituted Triazine | Materials Science |

| This compound | α-Halo Ketones | Substituted Imidazole (B134444) | Pharmaceutical Synthesis |

Integration into Libraries of Diverse Chemical Scaffolds

The development of chemical libraries composed of diverse molecular scaffolds is a fundamental strategy in modern drug discovery. The thiazole-5-carboxamide (B1230067) framework is a well-established platform for the construction of such libraries, with numerous studies detailing the synthesis of extensive series of these compounds for biological screening. mdpi.comnih.govnih.gov

This compound is an ideal candidate for incorporation into these synthetic workflows to generate novel and diverse chemical scaffolds. The carboxamidine functionality offers a point of diversification that is distinct from the more commonly used carboxylic acid or carboxamide handles. Through reactions such as condensations, cycloadditions, and metal-catalyzed cross-coupling reactions, the this compound core can be elaborated into a wide array of more complex structures. This allows for a systematic exploration of the chemical space around the thiazole scaffold, which is crucial for identifying new lead compounds with desired biological activities. The solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives has been demonstrated, showcasing a methodology that could readily be adapted for the high-throughput synthesis of libraries based on this compound. nih.gov

Utility in the Rational Design of Novel Synthetic Reagents

The unique electronic properties of this compound make it a valuable tool in the rational design of novel synthetic reagents. The thiazole ring is electron-withdrawing, which modulates the basicity and nucleophilicity of the carboxamidine group. This electronic interplay can be fine-tuned by the introduction of further substituents on the thiazole ring, allowing for the creation of reagents with tailored reactivity.

For example, the amidine functionality can be employed as a ligand for metal catalysts, with the thiazole ring providing a secondary binding site or influencing the steric environment around the metal center. This could lead to the development of new catalysts for asymmetric synthesis or other challenging transformations. Furthermore, the ability of the carboxamidine to form stable salts can be exploited in purification processes or to control the solubility of reactive intermediates.

Application in Agrochemical Scaffold Development

The thiazole ring is a prominent feature in many commercially successful agrochemicals, particularly fungicides. mdpi.comnih.gov Thiazole carboxamides, in particular, have been extensively investigated as a scaffold for the development of new crop protection agents. mdpi.comresearchgate.net These compounds often function by inhibiting specific enzymes in pathogenic fungi or by inducing systemic resistance in plants. nih.govresearchgate.net

This compound represents a valuable intermediate for the synthesis of novel agrochemical candidates. The carboxamidine group can serve as a key pharmacophore, interacting with biological targets through hydrogen bonding or electrostatic interactions. By incorporating the this compound moiety into new molecular designs, chemists can aim to develop next-generation fungicides, herbicides, or insecticides with improved efficacy, selectivity, and environmental profiles. The established importance of 2-methylthiazole-5-carboxylic acid as a building block in the agrochemical industry further underscores the potential of its carboxamidine derivative in this field. chemimpex.com

Advanced Analytical Spectroscopic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. For 2-Methylthiazole-5-carboxamidine, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR (Proton NMR) The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The methyl group protons attached to the thiazole (B1198619) ring (C2-CH₃) would typically appear as a singlet in the upfield region. The lone proton on the thiazole ring (C4-H) would also produce a singlet, but further downfield due to the electronic environment of the heterocyclic ring. The protons of the carboxamidine group (-C(NH)NH₂) would likely appear as broad singlets and could be exchangeable with deuterium (B1214612) oxide (D₂O), causing their signals to disappear, which is a key identification technique.

Illustrative ¹H NMR Data for Related Thiazole Structures: In studies of 2-Methylthiazole (B1294427), the methyl protons are observed, providing a reference for the C2-methyl group. researchgate.net Similarly, research on 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives provides insight into the chemical shifts for protons on the thiazole ring system. mdpi.com

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH ₃ (on thiazole ring) | ~2.5 - 2.8 | Singlet |

| C4-H (on thiazole ring) | ~8.0 - 8.5 | Singlet |

| NH ₂ (amidine group) | ~7.0 - 9.0 | Broad Singlet |

| NH (amidine group) | ~7.0 - 9.0 | Broad Singlet |

¹³C NMR (Carbon-13 NMR) The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms. The spectrum for this compound is expected to show five distinct signals: one for the methyl carbon, three for the thiazole ring carbons (C2, C4, C5), and one for the amidine carbon. The carbons of the thiazole ring (C2, C4, and C5) and the amidine carbon are expected to appear in the downfield region (δ > 100 ppm) due to the influence of the electronegative nitrogen and sulfur atoms.

Illustrative ¹³C NMR Data for Related Thiazole Structures: Characterization of 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives shows the thiazole ring carbons appearing at approximately 145-158 ppm and the carboxylic carbon at around 167 ppm. mdpi.com Data for 2-Amino-5-methylthiazole also provides reference values for carbons within a substituted thiazole ring. google.com

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (on thiazole ring) | ~15 - 20 |

| C 4 (on thiazole ring) | ~120 - 125 |

| C 5 (on thiazole ring) | ~140 - 145 |

| C 2 (on thiazole ring) | ~155 - 160 |

| C (=NH)NH₂ (amidine carbon) | ~160 - 165 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (HRMS, LCMS)

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition, while Liquid Chromatography-Mass Spectrometry (LCMS) would be used for analysis of the compound in solution.

High-Resolution Mass Spectrometry (HRMS) For this compound (Molecular Formula: C₅H₇N₃S), HRMS would provide a highly accurate mass measurement of its molecular ion ([M+H]⁺). This measured mass would be compared to the calculated theoretical mass to confirm the molecular formula with high confidence.

Illustrative MS Data for Related Thiazole Structures: The characterization of various 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives consistently involves mass spectroscopy to confirm their structures. mdpi.com

Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₈N₃S⁺ | 142.0484 |

Fragmentation Analysis The mass spectrum would also reveal characteristic fragmentation patterns. Common fragmentation pathways for thiazole derivatives involve the cleavage of the ring or the loss of substituents. For this compound, expected fragments could result from the loss of the amidine group or cleavage of the thiazole ring itself.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths.

The IR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and imine (NH) in the amidine group would appear as distinct bands in the 3100-3400 cm⁻¹ region. The C=N stretching vibration of both the thiazole ring and the amidine group would be visible in the 1500-1650 cm⁻¹ range. The C-H bonds of the methyl group and the thiazole ring would also produce characteristic signals.

Illustrative IR Data for Related Thiazole Structures: Studies on 2-aminothiazole (B372263) show N-H stretching bands around 3400 cm⁻¹, while thiazole 2-carboxylic acid exhibits C=O stretching bands. ulpgc.es The spectra of various methylthiazoles show characteristic bands for the thiazole ring's C=N group in the 1400-1500 cm⁻¹ region. semanticscholar.org

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amidine) | 3100 - 3400 | Medium to strong, can be broad |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Weak to medium |

| C=N Stretch (Amidine/Thiazole) | 1500 - 1650 | Medium to strong |

| Thiazole Ring Vibrations | 1400 - 1500 | Medium, characteristic fingerprint |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most unambiguous structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would confirm the connectivity of all atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not reported in the searched literature, structural studies on related compounds like 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid have been performed. researchgate.net Such studies confirm the planarity of the thiazole ring and provide a solid foundation for understanding the geometry of this class of compounds. An X-ray structure would definitively establish the E/Z geometry of the carboxamidine group and detail any hydrogen bonding networks, which are crucial for understanding its physical properties and biological interactions.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-methylthiazole-5-carboxamidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thioamides with α-haloketones. Ethyl 2-aminothiazole-5-carboxylate is a key intermediate, which can undergo aminolysis with amidine sources (e.g., guanidine) under reflux in ethanol/water . Optimization includes adjusting pH (6.5–7.5) and temperature (70–80°C) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for >90% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of -NMR (e.g., δ 2.4 ppm for methyl group, δ 8.1 ppm for carboxamidine protons) and -NMR (δ 165 ppm for carbonyl carbon). High-resolution mass spectrometry (HRMS) should show [M+H] at m/z 170.0582 (calculated for CHNS). IR spectroscopy confirms N–H stretches (3300–3500 cm) and C=O (1680 cm) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against S. aureus and E. coli), and antioxidant potential via DPPH radical scavenging assays. Cytotoxicity can be assessed in HEK-293 cells using MTT assays (IC values). Note that activity may vary with pH due to protonation of the carboxamidine group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the thiazole ring) influence its pharmacokinetic properties?

- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) at the 4-position of the thiazole ring to study effects on solubility and metabolic stability. Use LogP measurements (shake-flask method) and cytochrome P450 inhibition assays. For example, 4-fluoro derivatives show improved membrane permeability but reduced hepatic stability .

Q. What computational strategies can predict binding affinities of this compound derivatives to target enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., bacterial dihydrofolate reductase). QSAR models built with descriptors like molar refractivity and Hammett constants can correlate substituent effects with inhibitory activity. Validate predictions with in vitro enzyme inhibition assays .

Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?

- Methodological Answer : Re-evaluate experimental variables:

- pH Dependence : Test activity at physiological pH (7.4) vs. acidic/alkaline conditions, as protonation states affect binding .

- Assay Consistency : Standardize cell lines (e.g., HepG2 vs. HEK-293) and incubation times.

- Impurity Interference : Analyze batches via HPLC to rule out side products (e.g., hydrolyzed carboxamidine) .

Q. What strategies stabilize this compound under physiological conditions?

- Methodological Answer : Stabilize via lyophilization with cryoprotectants (trehalose or mannitol) for long-term storage. In solution, use buffers (PBS, pH 7.4) with 0.01% EDTA to prevent metal-catalyzed degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .

Q. How does the compound interact with serum proteins, and how can this affect bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。